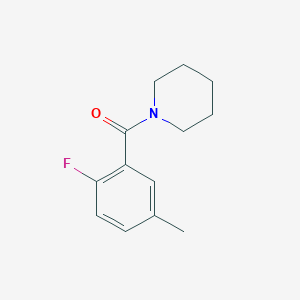

(2-Fluoro-5-methylphenyl)(piperidin-1-yl)methanone

Description

(2-Fluoro-5-methylphenyl)(piperidin-1-yl)methanone is a small-molecule aryl piperidinyl methanone derivative characterized by a 2-fluoro-5-methylphenyl group directly attached to a piperidine ring via a ketone linkage. These compounds are frequently explored as modulators of neurological targets (e.g., metabotropic glutamate receptors, serotonin receptors) or enzyme inhibitors (e.g., Hsp90, PAR-2) . The fluorine atom and methyl group on the phenyl ring are critical for optimizing lipophilicity, metabolic stability, and target binding .

Propriétés

Formule moléculaire |

C13H16FNO |

|---|---|

Poids moléculaire |

221.27 g/mol |

Nom IUPAC |

(2-fluoro-5-methylphenyl)-piperidin-1-ylmethanone |

InChI |

InChI=1S/C13H16FNO/c1-10-5-6-12(14)11(9-10)13(16)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8H2,1H3 |

Clé InChI |

YDCCIAVBPGKYLQ-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=C(C=C1)F)C(=O)N2CCCCC2 |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-5-methylphenyl)(piperidin-1-yl)methanone typically involves the reaction of 2-fluoro-5-methylbenzoyl chloride with piperidine in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

2-Fluoro-5-methylbenzoyl chloride+PiperidineBase(2-Fluoro-5-methylphenyl)(piperidin-1-yl)methanone

Industrial Production Methods

In an industrial setting, the production of (2-Fluoro-5-methylphenyl)(piperidin-1-yl)methanone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Analyse Des Réactions Chimiques

Types of Reactions

(2-Fluoro-5-methylphenyl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Applications De Recherche Scientifique

The applications of (2-Fluoro-5-methylphenyl)(piperidin-1-yl)methanone, also known as 2-Fluoro-5-methylphenyl piperidin-1-yl methanone, are primarily in scientific research, particularly in the development of novel therapeutic agents targeting central nervous system disorders . This compound serves as a crucial building block in synthesizing more complex molecules with specific biological activities .

Scientific Research Applications

(2-Fluoro-5-methylphenyl)(piperidin-1-yl)methanone is used in the creation of positive allosteric modulators (PAMs) of metabotropic glutamate receptor subtype 5 (mGluR5) .

mGluR5 PAMs These modulators are investigated for potential treatments of central nervous system (CNS) disorders . They work by enhancing the effects of glutamate, the primary excitatory neurotransmitter in the brain, at the mGluR5 receptor .

Anxiolytic Activity: Some mGluR5 PAMs have demonstrated anxiolytic-like activity in rodent models, suggesting potential applications in anxiety treatments .

Antipsychotic Activity: Certain PAMs have shown promise in reversing amphetamine-induced hyperlocomotion in rodents, a model predictive of antipsychotic activity .

Cystic Fibrosis Research: Fluorine-containing compounds, including derivatives similar in structure, have been explored for their ability to improve the function of the cystic fibrosis transmembrane conductance regulator (CFTR) . These compounds have shown effectiveness in addressing both the trafficking and gating defects associated with CFTR mutations .

MAGL Inhibition: Piperidine derivatives are used in the design of monoacylglycerol lipase (MAGL) inhibitors, which have demonstrated antiproliferative activity in cancer cells .

Mécanisme D'action

The mechanism of action of (2-Fluoro-5-methylphenyl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets. The piperidine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, contributing to its overall biological effects .

Comparaison Avec Des Composés Similaires

Fluorine Substitution Patterns

- ADX47273 : Dual 4-fluorophenyl groups on the oxadiazole-piperidine scaffold increase mGlu5 receptor binding affinity and metabolic stability. The oxadiazole ring contributes to π-π stacking interactions in the allosteric site .

- F13714 : A 3-chloro-4-fluorophenyl group combined with a pyridinylmethylamine side chain confers selectivity for 5-HT1A receptors over other serotonin subtypes .

Piperidine Modifications

- Methanone [3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]-1-piperidinyl: The isoxazole ring introduces rigidity, which may restrict conformational flexibility and improve target engagement .

- PAR-2 Inhibitor () : A benzimidazole-piperidine hybrid expands the aromatic surface area, favoring hydrophobic interactions with protease-activated receptors .

Activité Biologique

(2-Fluoro-5-methylphenyl)(piperidin-1-yl)methanone is a synthetic compound that falls within the class of piperidine derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Structural Characteristics

The compound features a piperidine ring substituted with a 2-fluoro-5-methylphenyl group. This unique structural arrangement is thought to enhance its interaction with various biological targets, potentially leading to significant pharmacological effects.

| Structural Feature | Description |

|---|---|

| Fluorine Substitution | Enhances lipophilicity and biological activity |

| Piperidine Ring | Known for various pharmacological effects |

| Methyl Group | May influence steric and electronic properties |

Antidepressant Properties

Piperidine derivatives, including (2-Fluoro-5-methylphenyl)(piperidin-1-yl)methanone, have been studied for their potential antidepressant effects. These compounds often interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit anticancer properties. For instance, derivatives of piperidine have shown efficacy against various cancer cell lines, including breast and lung cancers. The presence of halogen substituents like fluorine may enhance these effects by increasing the compound's lipophilicity .

Structure-Activity Relationships (SAR)

The biological activity of (2-Fluoro-5-methylphenyl)(piperidin-1-yl)methanone can be attributed to its structural components. Studies have demonstrated that modifications to the piperidine ring or the aromatic substituent can significantly alter the compound's potency and selectivity for specific biological targets. For example, varying the position and type of halogen substitution has been linked to enhanced anticancer activity .

Study 1: Antidepressant Activity

A study evaluating various piperidine derivatives found that those with fluorine substitutions exhibited increased serotonin reuptake inhibition compared to their non-fluorinated counterparts. This suggests that (2-Fluoro-5-methylphenyl)(piperidin-1-yl)methanone could be a candidate for further development as an antidepressant.

Study 2: Antitumor Activity

In vitro tests showed that piperidine derivatives could inhibit the growth of several cancer cell types. One study reported that a similar compound reduced cell viability in breast cancer cells by inducing apoptosis through mitochondrial pathways . This highlights the potential of (2-Fluoro-5-methylphenyl)(piperidin-1-yl)methanone in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.